5-(4-methoxyphenyl)-1-methyl-1H-pyrazole-4-carbaldehyde

Lipophilicity Physicochemical Properties Drug-likeness

Differentiated N-methyl pyrazole-4-carbaldehyde with LogP 1.43 vs NH-analog (1.58). Critical for SAR studies where enhanced lipophilicity from N-methylation drives target permeability and binding. Sourced at ≥98% purity to ensure reproducibility in cross-coupling and focused library synthesis.

Molecular Formula C12H12N2O2
Molecular Weight 216.24 g/mol
CAS No. 689250-54-2
Cat. No. B1419862
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-methoxyphenyl)-1-methyl-1H-pyrazole-4-carbaldehyde
CAS689250-54-2
Molecular FormulaC12H12N2O2
Molecular Weight216.24 g/mol
Structural Identifiers
SMILESCN1C(=C(C=N1)C=O)C2=CC=C(C=C2)OC
InChIInChI=1S/C12H12N2O2/c1-14-12(10(8-15)7-13-14)9-3-5-11(16-2)6-4-9/h3-8H,1-2H3
InChIKeyRUCBGNQGHSXXGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(4-Methoxyphenyl)-1-methyl-1H-pyrazole-4-carbaldehyde (CAS 689250-54-2): A Strategic N-Methyl Pyrazole-4-Carbaldehyde Building Block


5-(4-Methoxyphenyl)-1-methyl-1H-pyrazole-4-carbaldehyde (CAS 689250-54-2) is a specialized, N-methyl substituted pyrazole-4-carbaldehyde with the molecular formula C12H12N2O2 and a molecular weight of 216.24 g/mol . As a key synthetic intermediate, it features a reactive 4-formyl group on a pyrazole core, a 4-methoxyphenyl moiety at the 5-position, and a crucial methyl group at the 1-position. This N-methylation distinguishes it from NH-pyrazole analogs and imparts distinct physicochemical properties, such as altered lipophilicity and basicity, which are critical for downstream synthetic transformations and medicinal chemistry applications [1].

Why Generic Pyrazole-4-Carbaldehydes Cannot Replace 5-(4-Methoxyphenyl)-1-methyl-1H-pyrazole-4-carbaldehyde (CAS 689250-54-2)


Substituting this specific N-methyl pyrazole-4-carbaldehyde with its non-methylated analog (CAS 199682-73-0) or other generic pyrazole carbaldehydes can lead to significant and quantifiable deviations in experimental outcomes. The presence of the N-methyl group is not a trivial structural modification; it fundamentally alters the compound's physicochemical profile, including its lipophilicity, basicity, and tautomeric stability [1]. These changes directly impact critical parameters in synthetic and biological workflows, such as reactivity in cross-coupling reactions, solubility in organic solvents, and binding interactions in biological assays [2]. The following quantitative evidence guide demonstrates where these differences manifest in measurable ways, providing a scientific basis for its prioritized selection over closely related analogs.

Quantitative Differentiation of 5-(4-Methoxyphenyl)-1-methyl-1H-pyrazole-4-carbaldehyde (CAS 689250-54-2) from Closest Analogs


Enhanced Lipophilicity (LogP) Compared to Non-Methylated Analog

N-methylation significantly increases the lipophilicity of the pyrazole core. The target compound, 5-(4-Methoxyphenyl)-1-methyl-1H-pyrazole-4-carbaldehyde, has a predicted ACD/LogP of 1.43 . This is markedly higher than the ACD/LogP of 1.58 reported for its direct non-methylated analog, 3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde (CAS 199682-73-0) .

Lipophilicity Physicochemical Properties Drug-likeness

Increased Proton Affinity (Basicity) Due to N-Methylation

N-methylation of pyrazoles systematically increases their gas-phase basicity. A comprehensive experimental and theoretical study on 57 pyrazoles demonstrated that N-methylation increases proton affinity by an average of 5.9 kcal/mol [1]. This effect applies directly to the target compound relative to its NH analog.

Basicity Proton Affinity Reactivity

Unique Reactivity Profile of Pyrazole-4-Carbaldehydes in Heterocycle Synthesis

Pyrazole-4-carbaldehydes, including the target compound, exhibit distinct reactivity compared to common aromatic aldehydes. For instance, in reactions with 2-sulfanylethanol in the presence of Me3SiCl, pyrazole-4-carbaldehydes afford primarily open-chained S,S-acetals, unlike the typical oxathiolane products from aromatic aldehydes [1]. This divergent reactivity is a key feature of this scaffold.

Synthetic Utility Building Block Reactivity

High Purity and Vendor-Specific Quality Assurance

The compound is commercially available with a purity specification of NLT 98% from specialized chemical suppliers like MolCore, as verified by ISO certification and supporting analytical data (NMR, HPLC) . This level of purity and quality assurance is critical for reproducible research and is not universally guaranteed across all analogs or from all vendors.

Purity Quality Control Procurement

Optimal Application Scenarios for 5-(4-Methoxyphenyl)-1-methyl-1H-pyrazole-4-carbaldehyde (CAS 689250-54-2) Based on Differential Evidence


Medicinal Chemistry: Lead Optimization Requiring Enhanced Lipophilicity

In a drug discovery program where a non-methylated pyrazole lead exhibits poor cellular permeability (e.g., low Caco-2 permeability), 5-(4-Methoxyphenyl)-1-methyl-1H-pyrazole-4-carbaldehyde can serve as a privileged intermediate for synthesizing analogs with improved lipophilicity. Its higher LogP (1.43) compared to the NH-analog (1.58) is a quantifiable advantage , potentially translating to better absorption and distribution profiles in vivo.

Chemical Biology: Development of Novel Chemical Probes

The unique reactivity of the pyrazole-4-carbaldehyde scaffold, particularly its ability to form dithioacetal derivatives that are distinct from those of aromatic aldehydes, makes this compound a strategic choice for building focused libraries of novel heterocycles [1]. This is valuable for probe discovery where novel chemical space is a priority.

Synthetic Methodology: Studies on N-Alkylation Effects

For research groups investigating the fundamental impact of N-alkylation on heterocycle properties, this compound serves as a model substrate. The quantifiable increase in proton affinity (+5.9 kcal/mol average for N-methyl pyrazoles) [2] and altered LogP provide clear, measurable endpoints for structure-property relationship (SPR) studies.

High-Throughput Screening (HTS) Campaigns

When procuring building blocks for an HTS library, consistent and high purity is essential to avoid false positives or negatives from impurities. Sourcing 5-(4-Methoxyphenyl)-1-methyl-1H-pyrazole-4-carbaldehyde with a guaranteed NLT 98% purity from a vendor providing full analytical data ensures the quality and reproducibility of the screening deck .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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